2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine
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Overview
Description
2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine is a useful research compound. Its molecular formula is C19H24N6O and its molecular weight is 352.442. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Chemical synthesis of complex triazolopyrimidines and pyrimidine derivatives often involves innovative strategies to incorporate diverse functional groups that can enhance the compound's biological activity or material properties. For example, research on the synthesis and reactions of various triazolo and furopyrimidine derivatives explores the development of new compounds with potential antimicrobial activities. These synthetic pathways offer insights into the complex chemistry involved in creating structurally related compounds to "2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine" and highlight the versatility of triazolopyrimidine as a core structure for medicinal chemistry (Farghaly, 2008; Hossain et al., 2009).
Antimicrobial and Antitumor Activities
Compounds derived from triazolopyrimidines have been evaluated for their antimicrobial and antitumor activities. Studies involving the synthesis of novel derivatives and their subsequent biological evaluation demonstrate the potential of these compounds in developing new therapeutic agents. For instance, dinuclear rhodium(II) complexes with triazolopyrimidines have shown promising antibacterial and antifungal activities, indicating the potential for these compounds in pharmaceutical applications (Fandzloch et al., 2020).
Material Science Applications
In material science, the structural characteristics of triazolopyrimidines and related compounds contribute to their utility in forming supramolecular structures and complexes with metals. These properties are of interest for developing new materials with specific electronic, optical, or catalytic functions. The versatile binding behavior of triazolopyrimidines in the presence of bipyrimidine, for example, leads to the formation of complexes with diverse supramolecular architectures, which could be harnessed for various technological applications (Maldonado et al., 2009).
Mechanism of Action
Target of Action
The compound “2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine” is a heterocyclic compound, specifically a triazole derivative . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities . .
Mode of Action
Triazole compounds, in general, are known to interact with their targets through various mechanisms, including binding to enzymes and receptors
Biochemical Pathways
Triazole compounds are known to affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . The downstream effects of these activities would depend on the specific targets and mode of action of the compound.
Result of Action
Given the wide range of biological activities associated with triazole compounds , it can be inferred that the compound may have diverse molecular and cellular effects
Properties
IUPAC Name |
5,6-dimethyl-7-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-13-5-4-8-20-17(13)26-11-16-6-9-24(10-7-16)18-14(2)15(3)23-19-21-12-22-25(18)19/h4-5,8,12,16H,6-7,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOJVGUFQJPFAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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